Z-L-Orn(boc)-osu
Description
Z-L-Orn(boc)-osu (systematic name: tert-Butoxycarbonyl-Nϵ-benzyloxycarbonyl-L-ornithine N-hydroxysuccinimide ester) is a specialized reagent used in peptide synthesis. Its molecular formula is C22H29N3O8, with a molecular weight of 463.49 g/mol . The compound features two orthogonal protecting groups:
- Boc (tert-butoxycarbonyl) on the α-amino group, which is acid-labile.
- Z (benzyloxycarbonyl) on the δ-amino group of ornithine, which is removed via hydrogenolysis or strong acids .
The OSu (N-hydroxysuccinimide ester) group enhances reactivity in amide bond formation, making it a critical tool in solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O8/c1-22(2,3)32-20(29)23-13-7-10-16(19(28)33-25-17(26)11-12-18(25)27)24-21(30)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMMOSLRYWQTJQ-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with L-ornithine, which is protected at the alpha-amino group with a benzyloxycarbonyl (Z) group.
Protection of the Delta-Amino Group: The delta-amino group of L-ornithine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Activation of the Carboxyl Group: The carboxyl group of the protected L-ornithine is activated by converting it to an N-hydroxysuccinimide ester using N-hydroxysuccinimide (NHS) and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: The industrial production of Z-L-Ornithine (tert-butoxycarbonyl)-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The NHS ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form amide bonds.
Deprotection Reactions: The Z and Boc protecting groups can be removed under acidic or basic conditions, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Deprotection: Z group removal is achieved using hydrogenation with palladium on carbon (Pd/C) in the presence of hydrogen gas. Boc group removal is done using trifluoroacetic acid (TFA) in dichloromethane.
Major Products:
Amide Bonds: Formed when the NHS ester reacts with amines.
Free Ornithine: Obtained after deprotection of the Z and Boc groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Facilitates the attachment of peptides to other molecules, such as fluorescent dyes or drugs.
Biology:
Protein Engineering: Used in the modification of proteins to study their structure and function.
Enzyme Inhibition: Acts as a substrate or inhibitor in enzyme assays.
Medicine:
Drug Development: Used in the synthesis of peptide-based drugs and prodrugs.
Diagnostic Tools: Incorporated into diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: Employed in the production of recombinant proteins and antibodies.
Pharmaceuticals: Used in the large-scale synthesis of therapeutic peptides.
Mechanism of Action
Molecular Targets and Pathways:
Amide Bond Formation: The NHS ester reacts with amines to form stable amide bonds, which are crucial in peptide synthesis.
Deprotection: The removal of Z and Boc groups exposes the functional groups of ornithine, allowing it to participate in further chemical reactions.
Comparison with Similar Compounds
Structural and Functional Analogues
Key comparable compounds include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Protecting Groups | Reactive Group | Key Applications |
|---|---|---|---|---|---|
| Z-L-Orn(boc)-osu | C22H29N3O8 | 463.49 | Boc (α), Z (δ) | OSu | Peptide coupling, SPPS |
| Boc-Leu-OH | C11H21NO4 | 231.29 | Boc (α) | -OH | Intermediate in peptide chains |
| Boc-Lys(Z)-OSu | C23H31N3O8 | 485.51 | Boc (α), Z (ε) | OSu | Lysine-containing peptide synthesis |
| Fmoc-Orn(Alloc)-OH | C24H28N2O6 | 440.49 | Fmoc (α), Alloc (δ) | -OH | Orthogonal protection strategies |
Key Observations :
- Reactivity : The OSu group in this compound enables faster coupling than carboxylate (-OH) derivatives like Boc-Leu-OH, which require activation .
- Orthogonality : Unlike Fmoc-Orn(Alloc)-OH (cleaved by palladium), this compound’s Boc/Z combination allows sequential deprotection under acidic and reductive conditions, ideal for complex peptide architectures .
- Stability : this compound is less hygroscopic than Boc-Lys(Z)-OSu due to its shorter side chain, reducing handling challenges .
Biological Activity
Z-L-Orn(boc)-osu, or Z-L-ornithine (tert-butoxycarbonyl)-N-hydroxysuccinimide ester, is a compound that serves primarily as a building block in peptide synthesis rather than exhibiting direct biological activity. However, its derivatives and related compounds have been studied for various biological effects, particularly in the context of cancer research and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its specific functional groups that allow it to participate in peptide coupling reactions. The tert-butoxycarbonyl (Boc) group provides protection for the amino group during synthesis, while the N-hydroxysuccinimide (OSu) moiety facilitates the formation of amide bonds with other amino acids or peptides.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N3O8 |
| Molecular Weight | 453.48 g/mol |
| CAS Number | 101746724 |
Biological Activity and Mechanisms
While this compound itself does not demonstrate significant biological activity, its role in synthesizing peptides can lead to compounds with notable effects. For example, derivatives of ornithine have been implicated in various biological processes, including:
- Antitumor Activity : Compounds derived from ornithine have been shown to exhibit antitumor properties. Research indicates that certain ornithine derivatives can induce apoptosis in cancer cells through mechanisms involving endoplasmic reticulum stress and mitochondrial dysfunction .
- Cell Viability Studies : In vitro studies have demonstrated that compounds similar to this compound can enhance cell death in transformed cells. This effect is often mediated through pathways involving protein kinase R-like endoplasmic reticulum kinase (PERK) signaling, leading to increased expression of proteins such as Beclin 1 and ATG5, which are crucial for autophagy and apoptosis .
Case Studies
- Antitumor Mechanisms : A study explored the effects of OSU-03012, a compound related to this compound, on glioma cell lines. The findings revealed that OSU-03012 induced cell death via PERK-dependent pathways, enhancing the expression of heat shock proteins and promoting toxic protease activation . This suggests that similar ornithine derivatives may share mechanisms that contribute to their biological activity.
- Peptide Synthesis Applications : this compound is utilized in synthesizing peptides that may possess biological activity. For instance, peptides incorporating ornithine residues have been studied for their potential roles in modulating immune responses and promoting wound healing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
